Alendronic Acid Exhibits Intermediate Hydroxyapatite Binding Affinity Relative to Risedronate and Zoledronic Acid
Alendronic acid demonstrates intermediate affinity for bone mineral hydroxyapatite compared to other clinically relevant N-BPs [1]. In vitro binding affinity assays using human bone powder rank the compounds as risedronate < ibandronate < alendronate < zoledronic acid [1].
| Evidence Dimension | Hydroxyapatite Binding Affinity Ranking |
|---|---|
| Target Compound Data | Second highest (after zoledronic acid) |
| Comparator Or Baseline | Risedronate (lowest), Ibandronate (third), Zoledronic acid (highest) |
| Quantified Difference | Ranking: Risedronate < Ibandronate < Alendronate < Zoledronic acid |
| Conditions | In vitro binding to human bone powder; exact Kd values not uniformly reported across studies but relative ranking is consistent [1]. |
Why This Matters
Intermediate binding affinity balances initial potency with skeletal retention time, influencing dosing frequency and off-target effects.
- [1] Table 1. Pharmacological characteristics of bisphosphonates considering affinity to hydroxyapatite and relative anti-resorptive potency. PMC10916794. View Source
